molecular formula C19H18PbS B3336715 (Methylsulfanyl)(triphenyl)plumbane CAS No. 3600-12-2

(Methylsulfanyl)(triphenyl)plumbane

Cat. No.: B3336715
CAS No.: 3600-12-2
M. Wt: 486 g/mol
InChI Key: NMSZUCXBCHCSSZ-UHFFFAOYSA-M
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Description

(Methylsulfanyl)(triphenyl)plumbane is an organolead compound characterized by the presence of a lead atom bonded to a methylsulfanyl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylsulfanyl)(triphenyl)plumbane typically involves the reaction of triphenyllead chloride with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylsulfanyl lithium or methylsulfanyl sodium as the methylsulfanyl source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Methylsulfanyl)(triphenyl)plumbane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives.

    Reduction: Reduction reactions can convert it back to lead(II) compounds.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives.

Scientific Research Applications

(Methylsulfanyl)(triphenyl)plumbane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Research into its biological activity and potential use in medicinal chemistry is ongoing.

    Industry: It may be used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which (Methylsulfanyl)(triphenyl)plumbane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The lead atom in the compound can form coordination complexes with various biomolecules, influencing their activity and function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenyllead chloride: Similar in structure but lacks the methylsulfanyl group.

    Triphenyllead acetate: Another organolead compound with different functional groups.

    Tetraphenyllead: Contains four phenyl groups bonded to lead.

Uniqueness

(Methylsulfanyl)(triphenyl)plumbane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other organolead compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methylsulfanyl(triphenyl)plumbane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.CH4S.Pb/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;2H,1H3;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSZUCXBCHCSSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18PbS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586617
Record name (Methylsulfanyl)(triphenyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3600-12-2
Record name NSC68066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Methylsulfanyl)(triphenyl)plumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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